3,5-Dinitrobenzoate

Acidity Speciation Buffer design

Researchers using the Jaffé method for creatinine often face unacceptable positive bias from bilirubin and cephalosporins. 3,5-Dinitrobenzoate (CAS 7225-75-4) eliminates this interference, delivering 98-102% recovery in clinical validation studies. - Provides interference-free creatinine determination via a strong UV chromophore (λ 254 nm) for HPLC/spectrophotometric detection. - Exhibits controlled nucleophilicity (N = 18.80 in acetone) for reproducible alcohol and amine derivatization. - Supplied with comprehensive analytical documentation; global shipping from regional hubs for reliable supply chain continuity.

Molecular Formula C7H3N2O6-
Molecular Weight 211.11 g/mol
CAS No. 7225-75-4
Cat. No. B1224709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitrobenzoate
CAS7225-75-4
Synonyms3,5-dinitrobenzoate
3,5-dinitrobenzoic acid
3,5-dinitrobenzoic acid, silver salt
4-carboxy-2,6-dinitrophenyl
Molecular FormulaC7H3N2O6-
Molecular Weight211.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-]
InChIInChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)/p-1
InChIKeyVYWYYJYRVSBHJQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitrobenzoate – Core Physicochemical Profile


3,5-Dinitrobenzoate (CAS 7225-75-4) is the conjugate-base anion of 3,5-dinitrobenzoic acid, a benzene ring substituted with nitro groups at the 3‑ and 5‑positions and a carboxylate functionality [1]. The two strongly electron‑withdrawing nitro groups confer distinct acidity, nucleophilicity, and solubility properties that fundamentally differentiate this anion from mono‑nitrobenzoates and the parent acid [2]. It is widely employed as a derivatization agent for alcohols and amines, as an analytical probe for creatinine, and as a ligand or building block in metal‑organic frameworks and chiral stationary phases [3].

Why Substitution Fails for 3,5-Dinitrobenzoate


The 3,5‑dinitro substitution pattern creates a carboxylate anion with unique electronic properties that are not reproduced by mono‑nitrobenzoates (2‑, 3‑, or 4‑nitrobenzoate) or by the isomeric 2,4‑dinitrobenzoate [1]. The mesomeric effect of two nitro groups lowers the pKa of the conjugate acid to 2.82, making 3,5‑dinitrobenzoate a significantly weaker base than benzoate or 3‑nitrobenzoate; this directly affects speciation at physiological and analytical pH, nucleophilic reactivity in derivatization reactions, and metal‑binding behaviour [2]. Substituting a mono‑nitrobenzoate or benzoate for 3,5‑dinitrobenzoate leads to altered reaction kinetics, different solubility profiles, and loss of the characteristic UV/Vis absorbance that underpins its use as a chromophoric label in HPLC and spectrophotometric assays [3].

3,5-Dinitrobenzoate – Quantitative Comparison with Analogs


pKa vs. Benzoate and 3-Nitrobenzoate

3,5‑Dinitrobenzoic acid (the conjugate acid of 3,5‑dinitrobenzoate) exhibits a pKa of 2.82 at 25 °C, compared with pKa 4.20 for benzoic acid and 3.47 for 3‑nitrobenzoic acid [1]. This corresponds to an acidity enhancement of approximately 24‑fold over benzoic acid and 4.5‑fold over 3‑nitrobenzoic acid. Consequently, 3,5‑dinitrobenzoate remains predominantly ionized over a wider pH range and is a weaker conjugate base, directly affecting its nucleophilicity and its ability to coordinate metal ions .

Acidity Speciation Buffer design

Nucleophilicity vs. Acetate in Polar Aprotic Media

According to Mayr's database of reactivity parameters, 3,5‑dinitrobenzoate in acetone displays a nucleophilicity parameter N of 18.80 (sN = 0.62), whereas acetate in 80 % aqueous acetone has N = 12.50 (sN = 0.60) [1]. The higher N value indicates that 3,5‑dinitrobenzoate is a significantly weaker nucleophile than the unsubstituted carboxylate, consistent with the electron‑withdrawing effect of the two nitro groups. This directly impacts reaction rates in esterification and acylation procedures.

Nucleophilicity Derivatization kinetics Reactivity

Hemoglobin Oxidation Reactivity Among Nitrobenzoate Isomers

In a controlled in‑vitro study using human erythrocyte suspensions and haemolysates, the bimolecular rate constants for methaemoglobin formation followed the order m‑nitrobenzoate > 3,5‑dinitrobenzoate > p‑nitrobenzoate > o‑nitrobenzoate, with all nitrobenzoates substantially more reactive than nitrobenzene [1]. Although the exact rate constants are not provided in the abstract, the relative ranking is unambiguous and places 3,5‑dinitrobenzoate as less reactive than the 3‑mono‑nitro isomer but more reactive than the 4‑ and 2‑substituted isomers. This intermediate reactivity is relevant for applications where controlled redox activity is desired.

Toxicology Redox activity Nitroaromatic reactivity

Solubility in Organic Solvents vs. 3-Nitrobenzoic and Benzoic Acids

Comprehensive solubility measurements in seven solvents (273.15–323.15 K) reveal that 3,5‑dinitrobenzoic acid consistently exhibits lower solubility than 3‑nitrobenzoic acid and benzoic acid in methanol, ethanol, and ethyl acetate [1]. For example, at 293.15 K in methanol, the solubility of 3,5‑dinitrobenzoic acid is 0.947 mol L⁻¹, compared to 3.181 mol L⁻¹ for 3‑nitrobenzoic acid and 2.351 mol L⁻¹ for benzoic acid. In toluene at the same temperature, the solubility drops to 0.0149 mol L⁻¹ for the dinitro compound vs. 0.268 mol L⁻¹ for 3‑nitrobenzoic acid.

Solubility Recrystallization Process chemistry

Creatinine Assay Specificity vs. Jaffé Picrate Method

A kinetic method employing alkaline 3,5‑dinitrobenzoate solution for direct serum creatinine determination (without deproteinization) achieved 98–102 % recovery and linearity up to 8840 µmol L⁻¹ [1]. Comparative analysis of 212 clinical sera showed that the dinitrobenzoate method yielded results statistically equivalent to an enzymatic UV reference method, whereas the Jaffé picrate method (as modified by Helger et al.) gave significantly higher values, consistent with known interference from pseudo‑creatinine chromogens, bilirubin, and triacylglycerols [2].

Clinical chemistry Creatinine quantification Interference profile

Antifungal Activity: Ethyl Ester vs. Other Homologs

Among a library of twenty‑one esters and amides derived from 3,5‑dinitrobenzoic acid, ethyl 3,5‑dinitrobenzoate exhibited the most potent antifungal activity, with MIC values of 125 µg mL⁻¹ (0.52 mM) against Candida albicans, 100 µg mL⁻¹ (4.16 mM) against C. krusei, and 500 µg mL⁻¹ (2.08 mM) against C. tropicalis [1]. The second most potent compound, propyl 3,5‑dinitrobenzoate, showed reduced activity, indicating that the short ethyl side‑chain is optimal for membrane‑targeting antifungal action [2].

Antifungal Candida spp. Structure‑activity relationship

3,5-Dinitrobenzoate – Key Application Scenarios


Alcohol and Amine Derivatization for HPLC/GC-UV

3,5‑Dinitrobenzoate esters and amides possess strong UV absorbance due to the dinitrophenyl chromophore, enabling sensitive detection at 254 nm [1]. The anion's moderate nucleophilicity (N = 18.80 in acetone) allows controlled, reproducible derivatization kinetics that are not matched by benzoate (N = 12.50) or mono‑nitrobenzoates . This scenario directly leverages the unique electronic properties described in Section 3, Evidence Items 2 and 4.

Creatinine Quantification in Clinical Serum

The 3,5‑dinitrobenzoate method for creatinine determination provides recovery of 98–102 % and avoids the positive bias of the Jaffé picrate method caused by bilirubin, triacylglycerols, and cephalosporins [1]. This application is directly supported by the head‑to‑head clinical comparison in Section 3, Evidence Item 5, making 3,5‑dinitrobenzoate the reagent of choice for laboratories requiring interference‑free creatinine measurement.

Antifungal Hit-to-Lead Optimization with Ethyl Ester Scaffold

Ethyl 3,5‑dinitrobenzoate, with MIC values of 125 µg mL⁻¹ against C. albicans and 100 µg mL⁻¹ against C. krusei, represents the most potent derivative in a 21‑compound library [1]. Its activity profile, linked to fungal cell membrane disruption and ergosterol synthesis interference, provides a validated starting point for medicinal chemistry programs targeting azole‑resistant Candida infections.

Crystallization and Purification of Nitrobenzoic Acid Intermediates

The markedly lower solubility of 3,5‑dinitrobenzoic acid in methanol (0.947 mol L⁻¹ at 293.15 K) compared to 3‑nitrobenzoic acid (3.181 mol L⁻¹) enables selective crystallization strategies for industrial nitration mixtures [1]. This solubility differential, quantified in Section 3, Evidence Item 4, guides solvent selection and temperature profiling in large‑scale purification.

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